molecular formula C11H12BrNO2 B13680743 8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Cat. No.: B13680743
M. Wt: 270.12 g/mol
InChI Key: NDMPUIAOMZVHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a heterocyclic compound that features a bromine atom, a dimethyl group, and an oxazepinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromobenzophenone with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazepinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The oxazepinone ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxazepinones, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

    Industrial Applications: It may be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism by which 8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into binding sites and exert its effects through various interactions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydrobenzo[h]isoquinoline Derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

    6H-benzo[c]chromenes: These compounds have a similar ring system but differ in their substituents and overall structure.

Uniqueness

8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is unique due to the presence of the bromine atom and the dimethyl groups, which confer specific chemical properties and reactivity

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

8-bromo-3,3-dimethyl-2,4-dihydro-1,4-benzoxazepin-5-one

InChI

InChI=1S/C11H12BrNO2/c1-11(2)6-15-9-5-7(12)3-4-8(9)10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

NDMPUIAOMZVHRV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(C=CC(=C2)Br)C(=O)N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.